Cas no 19402-28-9 (1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,7S,10aR)-)
19402-28-9 structure
Product Name:1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,7S,10aR)-
CAS No:19402-28-9
MF:C20H32O2
MW:304.466886520386
CID:123551
PubChem ID:101357657
Update Time:2025-04-18
1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,7S,10aR)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,7S,10aR)-
- 8- Abietenic acidneat
- abiet-8-en-18-oic acid
- dihydroabietic acid, AldrichCPR
- (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylic acid
- 27216-04-2
- (1R,4aR,4bS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylic acid
- 19402-28-9
- 1-Phenanthrenecarboxylic acid, dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R-(1alpha,4balpha,10aalpha))-
-
- Inchi: 1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,13-14,16-17H,5-6,8-12H2,1-4H3,(H,21,22)/t14?,16-,17+,19+,20+/m0/s1
- InChI Key: ZJHGZCRUIYHIHW-IXOPZHEBSA-N
- SMILES: OC([C@]1(C)CCC[C@]2(C)[C@H]3CCC(C(C)C)CC3=CC[C@H]21)=O
Computed Properties
- Exact Mass: 304.24036
- Monoisotopic Mass: 304.240230259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Color/Form: Uncertain
- PSA: 37.3
- Solubility: Uncertain
1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,7S,10aR)- Related Literature
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1. 613. The molecular rotations of polycyclic compounds. Part II. Diterpenoids and sesquiterpenoidsW. Klyne J. Chem. Soc. 1953 3072
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Samantha L. Kristufek,Kevin T. Wacker,Yi-Yun Timothy Tsao,Lu Su,Karen L. Wooley Nat. Prod. Rep. 2017 34 433
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Yingying Huang,Linlin Wang,Xiaopeng Chen,Xiaojie Wei,Jiezhen Liang,Wei Li RSC Adv. 2017 7 25780
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B. S. Kaith,Rajeev Jindal,Rachna Sharma RSC Adv. 2015 5 43092
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Eiichi Fujita,Tetsuro Fujita,Hajime Katayama Chem. Commun. (London) 1967 968
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